molecular formula C20H31N5O B5321205 N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide

Katalognummer B5321205
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: JAPVYLLLFVUZCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-40411813, is a novel and selective positive allosteric modulator of the dopamine D2 receptor. This compound has shown potential in the treatment of schizophrenia and other neuropsychiatric disorders.

Wirkmechanismus

N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide acts as a positive allosteric modulator of the dopamine D2 receptor, which is a key target for the treatment of neuropsychiatric disorders. By binding to a specific site on the receptor, this compound enhances the activity of dopamine signaling in the prefrontal cortex, leading to improved cognitive and emotional processing.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, this compound has been shown to modulate other neurotransmitter systems, including glutamate and serotonin. This compound has also been shown to enhance neuroplasticity, which is the brain's ability to adapt and change in response to experience.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the dopamine D2 receptor, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.

Zukünftige Richtungen

Future research on N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide should focus on its potential therapeutic benefits in humans with neuropsychiatric disorders. This may involve clinical trials to assess the safety and efficacy of this compound, as well as studies to elucidate its mechanisms of action and optimize its pharmacological properties. Additionally, further studies are needed to explore the potential of this compound as a tool for understanding the neurobiology of neuropsychiatric disorders.

Synthesemethoden

The synthesis of N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the preparation of the 5,6-dimethylpyrimidin-4-amine intermediate, the formation of the bipiperidine ring, and the introduction of the cyclopropyl group. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of schizophrenia and other neuropsychiatric disorders. In animal studies, this compound has been shown to enhance the activity of dopamine neurons in the prefrontal cortex, which is a key brain region involved in cognitive and emotional processing. This effect is thought to underlie the potential therapeutic benefits of this compound in schizophrenia and related disorders.

Eigenschaften

IUPAC Name

N-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-14-15(2)21-13-22-19(14)24-10-7-18(8-11-24)25-9-3-4-16(12-25)20(26)23-17-5-6-17/h13,16-18H,3-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPVYLLLFVUZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.